
tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperazine ring, introduction of the tert-butyl group, and subsequent functionalization of the pyridine ring. Common reagents used in these reactions include tert-butyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions, leading to higher selectivity and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Aplicaciones Científicas De Investigación
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-containing molecules. Examples include:
- tert-Butyl4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and thioether groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C19H31N3O2S |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2S/c1-14-12-16(20-13-15(14)25-19(5,6)7)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3 |
Clave InChI |
FWZKISNYPCZYFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


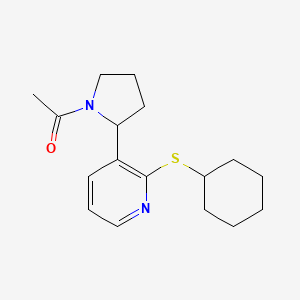

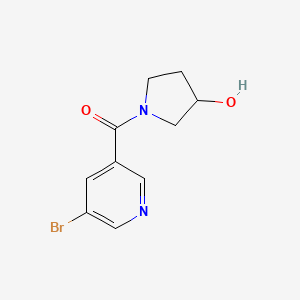

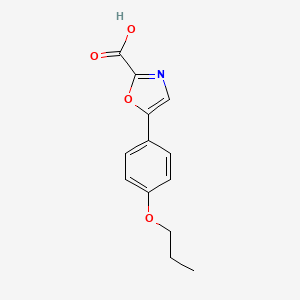

![6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803246.png)
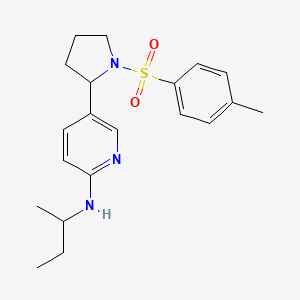
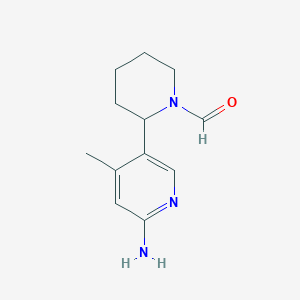

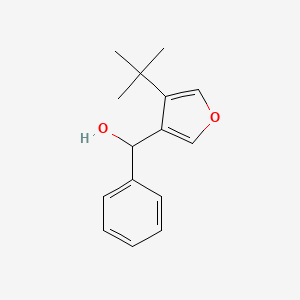


![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)
